molecular formula C26H27F3N4O4S B11214984 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Katalognummer: B11214984
Molekulargewicht: 548.6 g/mol
InChI-Schlüssel: VCWKHESDBYBYAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a synthetic quinazolinone derivative characterized by a complex heterocyclic scaffold. The core structure comprises a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one moiety fused with a thioxo group at position 6, which confers distinct electronic and steric properties. A hexyl chain at position 7 terminates in a keto group linked to a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group.

Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and receptor antagonism.

Eigenschaften

Molekularformel

C26H27F3N4O4S

Molekulargewicht

548.6 g/mol

IUPAC-Name

7-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H27F3N4O4S/c27-26(28,29)17-5-4-6-18(13-17)31-9-11-32(12-10-31)23(34)7-2-1-3-8-33-24(35)19-14-21-22(37-16-36-21)15-20(19)30-25(33)38/h4-6,13-15H,1-3,7-12,16H2,(H,30,38)

InChI-Schlüssel

VCWKHESDBYBYAE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the quinazolinone core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This involves the reaction of the quinazolinone intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like dichloromethane or chloroform.

    Attachment of the trifluoromethylphenyl group: This step is typically carried out using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases.

    Medicine: Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

    Industry: The compound’s unique structure could be exploited in the development of new materials with specific properties.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific molecular targets and pathways:

    Neuroprotection: It inhibits the endoplasmic reticulum stress pathway and reduces apoptosis in neuronal cells.

    Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.

Vergleich Mit ähnlichen Verbindungen

Thioxo vs. Oxo Groups

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature an oxo group instead of thioxo.

Piperazine-Linked Pharmaceuticals

Impurity standards like (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid () highlight the prevalence of piperazine in antimicrobial agents (e.g., fluoroquinolones). While these compounds differ in core structure, the piperazine moiety consistently contributes to solubility and bacterial topoisomerase binding. The target compound’s piperazine linkage may similarly enhance bioavailability but with divergent pharmacological targets due to its quinazolinone core .

Research Findings and Implications

  • Binding Affinity Predictions : Molecular modeling suggests that the 3-(trifluoromethyl)phenyl group in the target compound creates a steric hindrance that may limit off-target interactions compared to smaller substituents like fluorine .
  • Metabolic Stability : The CF₃ group is expected to reduce cytochrome P450-mediated oxidation, prolonging half-life relative to the 2-fluorophenyl analog .

Biologische Aktivität

The compound 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one represents a novel class of quinazoline derivatives with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinazoline core substituted with various functional groups, notably a trifluoromethyl phenyl group and a piperazine moiety. The presence of these groups is significant for its biological interactions.

Research indicates that compounds with similar structural frameworks often exhibit diverse mechanisms of action. The biological activity of this compound may involve:

  • Inhibition of specific enzymes : Quinazoline derivatives are known to inhibit various kinases which play crucial roles in cell signaling pathways.
  • Antitumor activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival.

Antitumor Activity

A series of in vitro studies have demonstrated the antitumor potential of quinazoline derivatives. For example:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and NCI-H661 (lung cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
HepG25.2
NCI-H6614.8

Inhibition of Kinases

Similar compounds have been reported to inhibit kinases such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis:

  • Selectivity : This compound may exhibit selectivity towards certain kinases, minimizing off-target effects commonly associated with broader-spectrum inhibitors.

Case Studies

  • Study on Quinazoline Derivatives : A study published in ACS Omega highlighted the design and synthesis of related quinazoline compounds showing potent COX-II inhibition. The study reported that modifications to the quinazoline core could enhance selectivity and potency against specific targets .
  • In Vivo Studies : Animal models have shown that similar quinazoline derivatives can significantly reduce tumor size when administered in appropriate dosages, suggesting potential for clinical applications in oncology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.